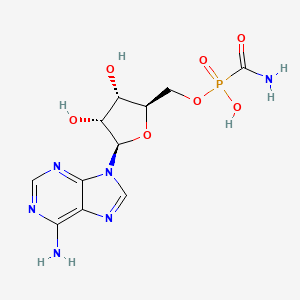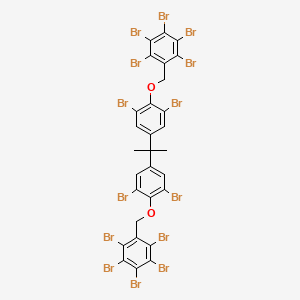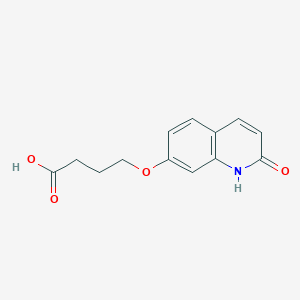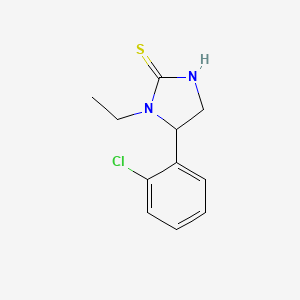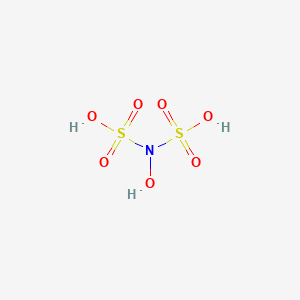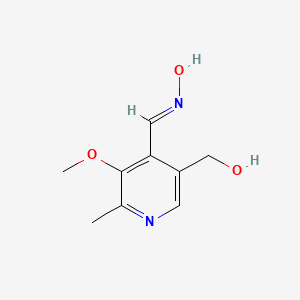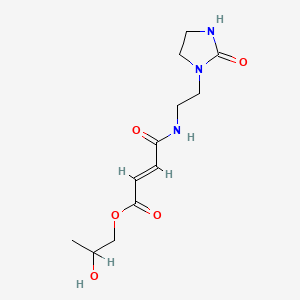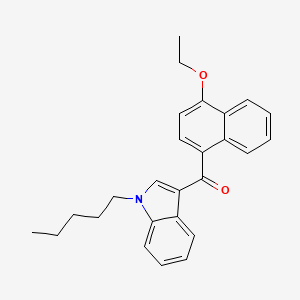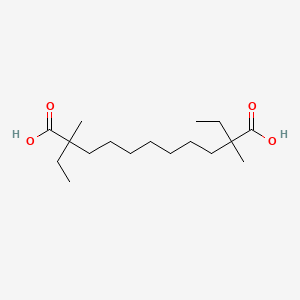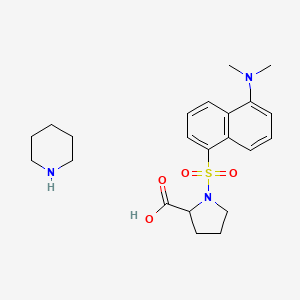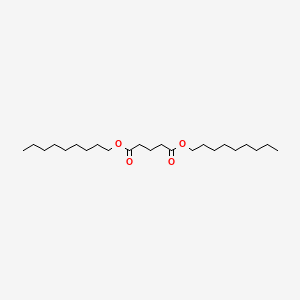
Dinonyl pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an ester derived from pentanedioic acid and nonyl alcohol. Esters like dinonyl pentanedioate are commonly used in various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dinonyl pentanedioate can be synthesized through the esterification of pentanedioic acid with nonyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, pentanedioic acid and nonyl alcohol, are mixed in the presence of a catalyst and heated to promote the reaction. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dinonyl pentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanedioic acid and nonyl alcohol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Pentanedioic acid and nonyl alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Dinonyl pentanedioate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a solvent for biological reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a lubricant and additive in various industrial processes
Wirkmechanismus
The mechanism of action of dinonyl pentanedioate primarily involves its ester linkage. In biological systems, esters can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s potential use in drug delivery systems, where controlled release of the active ingredients is desired .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl phthalate (DIBP): Another ester used as a plasticizer in polymers.
Diethyl phthalate (DEP): Commonly used in personal care products and as a plasticizer.
Dioctyl phthalate (DOP): Widely used as a plasticizer in the production of flexible PVC.
Uniqueness
Dinonyl pentanedioate is unique due to its specific ester linkage and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as lower volatility and higher stability compared to shorter-chain esters like diethyl phthalate .
Eigenschaften
CAS-Nummer |
5137-27-9 |
|---|---|
Molekularformel |
C23H44O4 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
dinonyl pentanedioate |
InChI |
InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-20-26-22(24)18-17-19-23(25)27-21-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
PQTCVOMLHLUVAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




